3,5-Difluorophenyl vinyl ether
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O |
|---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
1-ethenoxy-3,5-difluorobenzene |
InChI |
InChI=1S/C8H6F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h2-5H,1H2 |
InChI Key |
YOCYZGVKVDWMDH-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Preparations
Direct Carbon-Oxygen Coupling Approaches
Direct C-O bond formation represents a powerful strategy for the synthesis of aryl vinyl ethers. Transition metal catalysis is central to these methods, with copper and palladium being the most prominent metals employed.
Copper-Mediated Etherification Reactions
Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classic approach for the formation of diaryl ethers and can be adapted for the synthesis of aryl vinyl ethers. These reactions typically involve the coupling of an aryl halide with an alcohol or alkoxide. In the context of 3,5-difluorophenyl vinyl ether synthesis, this would involve the reaction of a vinylating agent with 3,5-difluorophenol (B1294556) in the presence of a copper catalyst. organic-chemistry.org The efficiency of these reactions can be enhanced by the use of ligands such as N,N-dimethylglycine. organic-chemistry.org
Recent advancements have led to the development of room-temperature copper-catalyzed etherification of aryl bromides, which could be applicable to the synthesis of this compound. nih.gov These methods utilize specific N¹,N²-diarylbenzene-1,2-diamine ligands to promote the coupling of various aryl and heteroaryl bromides with alcohols. nih.gov The general mechanism for copper-catalyzed C-O bond formation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.
Table 1: Examples of Copper-Catalyzed Etherification Conditions
| Aryl Halide/Equivalent | Alcohol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide/Bromide | Phenols | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Good | organic-chemistry.org |
| Aryl Bromides | Aliphatic Alcohols | CuI / L8 Ligand | K₃PO₄ | Toluene (B28343) | Room Temp | High | nih.gov |
Note: This table represents general conditions for similar reactions and not specifically for this compound.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers a versatile and highly efficient alternative for C-O bond formation. These reactions, often named Buchwald-Hartwig amination, have been successfully extended to etherification. The synthesis of aryl ethers via palladium catalysis typically involves the cross-coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orggoogle.com
For the synthesis of this compound, this could involve the coupling of 3,5-difluorophenyl halide or triflate with a vinyl alcohol equivalent or, conversely, the coupling of a vinyl halide or triflate with 3,5-difluorophenol. rsc.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rsc.org The proposed catalytic cycle for these reactions generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol, and subsequent reductive elimination to afford the aryl ether and regenerate the Pd(0) catalyst. google.com
Table 2: Representative Palladium-Catalyzed Etherification Systems
| Aryl Electrophile | Coupling Partner | Catalyst | Ligand | Base | Solvent | Reference |
| Aryl Halides | Alcohols | Pd(OAc)₂ | Bulky Phosphine | NaH | Toluene | organic-chemistry.org |
| Vinyl Triflates | Phenols | Pd₂(dba)₃ | 2-(di-tBu-phosphino)biphenyl | NaOtBu | Toluene | rsc.org |
| Arylboronic acids | O-phenyl cyanohydrins | Pd(OAc)₂ | - | - | Nitromethane | nih.gov |
Note: This table illustrates general palladium-catalyzed systems for ether synthesis.
Other Transition Metal-Catalyzed Syntheses
While copper and palladium are the most common catalysts, other transition metals have also been explored for C-O bond formation. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis and can be applied to the formation of aryl ethers. google.com Rhodium(III)-catalyzed cyclization reactions have also been reported, though these are typically for intramolecular processes. google.com Iridium complexes have been utilized for the allylation of alcohols, which shares mechanistic features with vinylation. orgsyn.org The development of catalysts based on other transition metals could provide alternative routes to this compound with potentially different substrate scopes and reaction conditions. nih.gov
Vinyl Transfer Reactions from Vinyl Esters to Phenols
Vinyl transfer reactions, also known as transvinylation, provide a direct and atom-economical method for the synthesis of vinyl ethers. This approach involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate (B1210297), to an alcohol or phenol. orgsyn.orgorgsyn.org The reaction is typically catalyzed by a transition metal complex, with iridium and ruthenium complexes showing notable efficacy. orgsyn.orgpitt.edu
The reaction of 3,5-difluorophenol with vinyl acetate in the presence of a suitable catalyst, such as [Ir(cod)Cl]₂, and a base like sodium carbonate, would be a direct route to this compound. orgsyn.org The mechanism is believed to proceed through an addition-elimination sequence involving the alcohol and the vinyl ester, mediated by the metal catalyst. orgsyn.org This method is attractive due to the commercial availability and stability of vinyl acetate.
Table 3: Conditions for Iridium-Catalyzed Vinyl Transfer
| Substrate | Vinylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Reference |
| p-methoxyphenol | vinyl acetate | [Ir(cod)Cl]₂ | Na₂CO₃ | Toluene | 100 | orgsyn.org |
| n-octyl alcohol | allyl acetate | [Ir(cod)₂]⁺BF₄⁻ | - | - | - | orgsyn.org |
Note: This table shows representative examples of vinyl transfer reactions.
Elimination Reactions for Vinyl Ether Formation
Elimination reactions offer a classical approach to the formation of alkenes, which can be applied to the synthesis of vinyl ethers. This strategy typically involves the elimination of a small molecule, such as a hydrogen halide or an alcohol, from a suitable precursor. For the synthesis of this compound, a potential precursor would be a 2-(3,5-difluorophenoxy)-1-haloethane or a similar compound with a good leaving group on the ethyl chain.
The elimination can be promoted by a base (E2 mechanism) or proceed through a carbocation intermediate (E1 mechanism). lumenlearning.com The choice of base and reaction conditions can influence the regioselectivity of the elimination, although for a terminal vinyl ether, this is less of a concern. The Zaitsev rule generally predicts the formation of the more substituted alkene, but this is not applicable when only one β-hydrogen is available for elimination. masterorganicchemistry.commsuniv.ac.in
Addition of Alcohols to Acetylenic Substrates
The addition of alcohols to alkynes is a fundamental method for the synthesis of vinyl ethers. This reaction can be catalyzed by bases, acids, or transition metals. The reaction of 3,5-difluorophenol with acetylene (B1199291) would directly yield this compound.
Base-catalyzed additions, often using alkali metal hydroxides, typically require high temperatures and pressures. Gold-catalyzed addition of alcohols to alkynes has emerged as a mild and efficient alternative, proceeding through the π-activation of the alkyne by the gold catalyst. beilstein-journals.org This method provides direct access to vinyl ethers under milder conditions compared to traditional base-catalyzed methods. beilstein-journals.org
Table 4: Methods for the Addition of Alcohols to Acetylenes
| Acetylenic Substrate | Alcohol | Catalyst | Conditions | Key Feature | Reference |
| Acetylene | 6-methylheptanol | KOH | 120-180°C, 5-10 bar | High temperature and pressure | |
| Various Alkynes | Cyclic 1,3-diketones | Gold(I) complexes / Cu(OTf)₂ | Room Temperature | Mild conditions | beilstein-journals.org |
| Acetylene | Various alcohols | Calcium carbide | Solvent-free | Inexpensive reagent | researchgate.net |
Note: This table provides an overview of different catalytic systems for the addition of alcohols to acetylenes.
Optimization of Reaction Conditions and Process Efficiency
The synthesis of aryl vinyl ethers, including fluorinated derivatives like this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions. The efficiency and yield of these preparations are highly dependent on the careful optimization of several reaction parameters. Key methodologies include copper- and palladium-catalyzed C–O bond formation.
Optimization studies for these reactions typically involve a systematic variation of catalysts, ligands, bases, solvents, and temperature to maximize the yield of the desired aryl vinyl ether. While specific optimization data for this compound is not extensively detailed in publicly available literature, the general principles can be derived from studies on related aryl vinyl ether syntheses.
Copper-Catalyzed Vinylation:
Copper-catalyzed methods represent a cost-effective alternative to palladium-based systems. The optimization of these reactions often focuses on the choice of the copper source, the ligand, and the base. For the vinylation of phenols, copper(I) iodide (CuI) is a commonly used catalyst. The selection of the ligand is critical; bidentate nitrogen-donor ligands have been shown to be effective. nih.gov The base plays a crucial role, with inorganic bases like cesium carbonate (Cs₂CO₃) often providing superior results. nih.govresearchgate.net Solvents such as DMF or toluene are typically employed, and reaction temperatures can range from 70-110 °C. nih.govelectronicsandbooks.com
Palladium-Catalyzed Vinylation:
Palladium catalysts are highly efficient for C-O bond formation but are more expensive. The choice of ligand is paramount for achieving high yields. Electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, have proven effective when used with a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.org Strong bases like sodium tert-butoxide (NaOtBu) are often required. rsc.org These reactions are typically run in aprotic solvents like toluene at temperatures around 80-100 °C. rsc.orggoogle.com The optimization aims to minimize catalyst loading while maintaining high conversion and selectivity.
The following table summarizes typical conditions explored during the optimization of aryl vinyl ether synthesis, which are applicable to the preparation of this compound.
| Parameter | Variation | General Observations and Research Findings |
|---|---|---|
| Catalyst | CuI, CuCl, Pd(OAc)₂, Pd₂(dba)₃ | Palladium catalysts often show higher activity and broader substrate scope but are more costly. rsc.orggoogle.com Copper catalysts are a more economical choice, with CuI being a common and effective option for vinylation. nih.gov |
| Ligand | N,N-dimethylglycine, 2-Pyridin-2-yl-1H-benzoimidazole, 2-(Di-t-Bu-phosphino)biphenyl | The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. Electron-rich phosphine ligands are effective for palladium systems, rsc.org while nitrogen-based bidentate ligands work well with copper. nih.gov |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu | The choice of base significantly impacts yield. Stronger, non-nucleophilic bases like NaOtBu are often used in palladium catalysis, rsc.org whereas inorganic bases like Cs₂CO₃ are preferred in copper-catalyzed reactions. nih.govresearchgate.net |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Aprotic solvents are generally used. Toluene is common for palladium-catalyzed reactions, rsc.org while DMF is often employed in copper-catalyzed systems. nih.gov The choice can affect solubility and reaction temperature. |
| Temperature | Room Temperature to 120°C | Reactions are often heated to achieve reasonable reaction rates. google.com Copper-catalyzed vinylations of phenols may require temperatures between 70-110°C, nih.govelectronicsandbooks.com while palladium systems can be effective at around 80-100°C. google.com |
| Vinylating Agent | Vinyl Bromide, Vinyl Triflate, Vinylboronic Acid Equivalents | The reactivity of the vinylating agent influences reaction conditions. Vinyl halides are common, nih.govnih.gov while vinylboronic acids or their equivalents can be used under milder, room-temperature conditions with copper(II) acetate. figshare.com |
Sustainable and Green Chemistry Aspects in Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of aryl vinyl ethers. These efforts aim to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.
One significant advancement is the development of catalytic systems that operate under milder conditions and in more environmentally benign solvents. For instance, a method using guanidine (B92328) hydrochloride as a catalyst allows for the synthesis of vinyl aryl ethers in a water-acetone solvent system at room temperature, representing a significant improvement over traditional methods that require volatile organic solvents and higher temperatures. tubitak.gov.trresearchgate.net
The choice of catalyst and reagents is another key area of focus.
Catalyst Substitution : There is a move towards replacing expensive and potentially toxic heavy metals like palladium with more abundant and less toxic alternatives such as copper. nih.govresearchgate.net
Safer Acetylene Sources : The classic Reppe vinylation uses high-pressure acetylene gas, which is hazardous. Modern approaches utilize safer acetylene surrogates. Calcium carbide (CaC₂) in the presence of a superbasic medium like KOH/DMSO offers a convenient and safer alternative for generating acetylene in situ. rsc.org The addition of potassium fluoride (B91410) (KF) to the CaC₂ system has been shown to enhance reactivity, allowing for the vinylation of phenols under milder conditions. rsc.org
Alternative Vinylating Agents : The use of vinylboronic acids and their derivatives, such as 2,4,6-trivinylcyclotriboroxane, allows for copper-catalyzed vinylation at room temperature, avoiding the need for heating and often leading to high yields of the desired ethers. figshare.com
Improving process efficiency also contributes to a greener synthesis. One-pot procedures, where sequential reactions are carried out in the same vessel, reduce the need for intermediate purification steps, thus saving solvents and energy. For example, iridium-catalyzed processes have been developed for the one-pot synthesis of γ,δ-unsaturated carbonyl compounds from allyl alcohols and vinyl acetates, proceeding through an in-situ formed allylic vinyl ether intermediate. orgsyn.org While this specific example does not produce a stable aryl vinyl ether, the principle of one-pot synthesis is a key strategy in green chemistry.
The consideration of these green and sustainable aspects is crucial for the modern, industrial-scale production of specialty chemicals like this compound, ensuring both economic viability and environmental responsibility.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Additions to the Vinyl Moiety
The vinyl group of 3,5-Difluorophenyl vinyl ether is susceptible to both electrophilic and nucleophilic attack, a reactivity profile modulated by the electronic effects of the difluorinated aromatic ring.
Electrophilic Addition: In electrophilic addition reactions, the π-bond of the vinyl group acts as a nucleophile, attacking an electrophile. The presence of the oxygen atom activates the double bond towards electrophiles. The reaction typically proceeds through a carbocation intermediate. The stability of this intermediate is influenced by the resonance donation from the ether oxygen and the inductive electron-withdrawing effect of the 3,5-difluorophenyl group. The addition of electrophiles such as hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group, and the halide adds to the carbon adjacent to the oxygen, due to the stabilizing effect of the oxygen lone pair on the resulting carbocation.
Nucleophilic Addition: While less common for simple vinyl ethers, nucleophilic addition to the vinyl moiety of this compound can be facilitated by the presence of the electron-withdrawing difluorophenyl group. This group enhances the electrophilicity of the double bond, making it more susceptible to attack by strong nucleophiles. These reactions often require specific catalysts or reaction conditions to proceed efficiently.
| Reaction Type | Reagents | Product(s) | Mechanism |
| Electrophilic Addition | HBr | 2-bromo-1-(3,5-difluorophenoxy)ethane | Formation of a resonance-stabilized carbocation intermediate. |
| Nucleophilic Addition | NaOCH₃ | 1-(3,5-difluorophenoxy)-2-methoxyethane | Michael-type addition facilitated by the electron-withdrawing aromatic ring. |
Cycloaddition Reactions
The vinyl ether functionality of this compound allows it to participate in various cycloaddition reactions, serving as a 2π-electron component.
Diels-Alder Reactions and Analogs
In the context of Diels-Alder reactions, this compound acts as a dienophile. Due to the electron-donating nature of the ether oxygen, it is considered an electron-rich dienophile. Consequently, it reacts most effectively with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. The regioselectivity of these reactions is governed by the electronic and steric properties of both the diene and the dienophile. The fluorine substituents on the phenyl ring can influence the orbital energies of the dienophile, thereby affecting the reaction rate and selectivity.
[2+2] Cycloadditions
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and can occur between the vinyl ether and a suitable alkene. In these reactions, one of the reactants is promoted to an excited state by UV light, allowing for a concerted or stepwise radical mechanism to form a cyclobutane (B1203170) ring. Metal-catalyzed [2+2] cycloadditions provide an alternative pathway under thermal conditions. The specific reaction conditions and the nature of the reactants determine the stereochemical outcome of the resulting cyclobutane derivative.
| Cycloaddition Type | Reactant Partner | Product Type | Key Features |
| Diels-Alder | Electron-poor diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) | Dihydropyran derivative | Inverse-electron-demand mechanism. |
| [2+2] Cycloaddition | Alkene (e.g., ethylene) under photochemical conditions | Cyclobutane derivative | Proceeds through an excited state or a radical intermediate. |
Rearrangement Reactions
Pericyclic rearrangements, particularly sigmatropic shifts, are a key aspect of the reactivity of aryl vinyl ethers.
Claisen Rearrangements and Derivatives
The Claisen rearrangement is a-sigmatropic rearrangement that is characteristic of allyl aryl ethers and allyl vinyl ethers. For a Claisen rearrangement to occur with this compound, it would first need to be converted to an allyl 3,5-difluorophenyl ether. Upon heating, this substrate would undergo a concerted rearrangement through a cyclic, six-membered transition state to yield 2-allyl-3,5-difluorophenol. The reaction is generally irreversible due to the subsequent tautomerization of the intermediate cyclohexadienone to the stable aromatic phenol. The fluorine atoms at the 3 and 5 positions are not expected to directly participate in the rearrangement but can influence the reaction rate and the stability of the starting material and product through their electronic effects.
Other Sigmatropic Rearrangements
While the-sigmatropic Claisen rearrangement is the most prominent, other sigmatropic rearrangements are theoretically possible. For instance, a- or-rearrangement could occur under photochemical conditions. However, these are generally less common for aryl vinyl ethers compared to the thermally induced Claisen rearrangement. The specific conditions, such as the presence of catalysts or light, would dictate the feasibility and outcome of such alternative sigmatropic shifts.
| Rearrangement Type | Substrate | Product | Mechanism |
| Claisen Rearrangement | Allyl 3,5-difluorophenyl ether | 2-allyl-3,5-difluorophenol | Concerted-sigmatropic shift. |
| Photo-Claisen Rearrangement | Allyl 3,5-difluorophenyl ether | Mixture of ortho and para substituted phenols, and other products | Involves excited states and can lead to and products. |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) bonds. mit.edu Although specific applications involving this compound are not documented in the searched literature, the reactivity of vinyl ethers and fluorinated aryl compounds in these transformations provides a basis for potential reactivity.
Mizoroki-Heck Reactions
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene. mdpi.comsynarchive.com In the context of vinyl ethers, this reaction typically leads to the formation of a substituted alkene. The arylation of electron-rich alkenes like vinyl ethers can sometimes result in mixtures of regioisomeric products. rsc.org The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. mdpi.com No specific studies detailing the Mizoroki-Heck reaction with this compound were identified.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond by coupling an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated dienes under basic conditions. libretexts.orgnih.gov While vinylboron compounds can be used, some, like vinylboronic acid, are prone to polymerization. nih.gov Potassium vinyltrifluoroborate has been used as a stable vinylating agent in Suzuki-Miyaura reactions with aryl electrophiles. nih.gov There are no specific documented instances of this compound participating as a substrate in Suzuki-Miyaura coupling reactions in the available literature.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnrochemistry.com This reaction is highly effective for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnrochemistry.com The reactivity of the halide partner typically follows the trend I > OTf > Br > Cl. nrochemistry.com Literature describing the use of this compound in Sonogashira coupling is not available.
Other Palladium-Catalyzed C-C Bond Formations
Palladium catalysts are instrumental in a wide array of other C-C bond-forming reactions. mit.edursc.org These include, but are not limited to, Stille coupling (using organotin reagents), Hiyama coupling (organosilicon reagents), and various difunctionalization reactions of alkenes. nih.govrsc.org These methods are crucial in modern organic synthesis for constructing complex molecular architectures. However, specific research applying these methods to this compound has not been reported.
Transition Metal-Mediated C-H and C-O Bond Activations
The direct functionalization of C-H and C-O bonds is a powerful strategy in organic synthesis for its atom economy. nih.govnih.gov
Transition metal-catalyzed C-H activation allows for the direct formation of C-C bonds from ubiquitous C-H bonds, often guided by a directing group within the substrate. nih.govacs.org This approach has been applied to a vast range of complex molecules. nih.gov
Similarly, the activation and cleavage of the typically inert C-O bond in ethers have become an important area of research, particularly using nickel and palladium catalysts. mdpi.com Studies on vinyl ethers have shown that successive C-H and C-O bond activation can be achieved with transition metal complexes, such as diiridium complexes, leading to the formation of intermediates like μ-vinyl complexes. mdpi.com Specific investigations into the C-H or C-O bond activation of this compound are absent from the current scientific literature.
Studies on Reaction Intermediates and Transition States
Understanding reaction mechanisms involves the characterization of intermediates and transition states. In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves Pd(0) and Pd(II) intermediates, and in some cases, Pd(IV) species have been proposed. researchgate.netnih.gov For reactions involving vinyl ethers, mechanistic studies have explored intermediates such as dinuclear oxacarbene complexes and μ-vinylidene complexes resulting from C-H and C-O bond activations, respectively. mdpi.com However, no mechanistic studies, computational or experimental, focusing on the reaction intermediates or transition states involving this compound were found in the reviewed literature.
Due to the lack of specific research data for this compound in the aforementioned reactions, no data tables can be generated.
Table of Compounds
As no specific reactions involving this compound were detailed in the searched literature, a table of related chemical compounds cannot be compiled.
Polymerization Science and Macromolecular Architectures
Cationic Polymerization of 3,5-Difluorophenyl Vinyl Ether
Cationic polymerization is a chain-growth polymerization that involves the formation of a carbocationic active center. nih.gov An initiator, typically a Lewis acid or a protonic acid, transfers a charge to a monomer, leading to the formation of carbenium ions that are then attacked by other monomers. nih.gov The polymer chain grows as new monomers are added through successive carbocation formation and propagation steps. nih.gov
The initiation of cationic polymerization of vinyl ethers, including this compound, can be achieved through various initiating systems. Conventional methods often employ initiator/co-initiator systems in chlorinated solvents under low-temperature and anhydrous conditions. nih.gov Protonic acids or Lewis acids are common initiators that generate a carbocationic active species from the vinyl ether monomer. nih.gov
Recent advancements have introduced novel initiating systems to overcome the limitations of traditional methods, such as the use of trifluoromethyl sulfonates, which are commercially available and can be used under ambient conditions. nih.govbohrium.com Another approach involves the use of metal-free organocatalysts like 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), which acts as an organic acid to protonate the vinyl ether monomer and initiate polymerization. nih.gov In this mechanism, an adduct is formed which then equilibrates between the propagating unit and the cyclopentadienyl anion. nih.gov
Photoredox catalysts, such as pyrylium and acridinium tetrafluoroborates, have also been employed to generate photoredox cations for initiating polymerization. nih.gov These newer methods often allow for polymerization to occur under less stringent conditions, such as at room temperature and in the open air. nih.govsemanticscholar.org
During propagation, the carbocationic chain end attacks the double bond of a new monomer molecule, adding it to the growing polymer chain. nih.gov This process is typically very fast due to the high reactivity of the carbocationic active species. nih.govnih.gov However, this high reactivity also makes the process susceptible to chain transfer reactions. nih.gov
Chain transfer can occur to the monomer, solvent, or impurities, leading to the termination of one polymer chain and the initiation of another. nih.govnih.gov This can result in polymers with lower molecular weights and broader molecular weight distributions. nih.gov To suppress these undesirable chain transfer events, cationic polymerization is often conducted at very low temperatures to stabilize the active cationic species. nih.gov The choice of solvent and the presence of ligands can also have a profound influence on minimizing chain transfer and controlling the polymerization process. nih.govbohrium.com
The development of controlled or "living" cationic polymerization techniques has been a significant focus in polymer chemistry. nih.gov These methods aim to eliminate or suppress termination and chain transfer reactions, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity, Đ), and predetermined chain-end functionalities. nih.gov
The use of highly active acid catalysts in cationic RAFT polymerization has been shown to overcome the low reactivity of some monomers, such as semi-fluorinated vinyl ethers, enabling the synthesis of well-defined polymers. chemrxiv.org
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. nsf.gov In the context of poly(vinyl ether)s, achieving high levels of stereoregularity can lead to materials with enhanced properties. nih.gov
Significant advancements have been made in controlling the tacticity of poly(vinyl ether)s through catalyst design. nih.gov Chiral counterions have been designed to bias the stereochemical environment of the propagating chain end during cationic polymerization. nsf.gov For instance, chiral BINOL-derived N,N′-bis(triflyl)phosphoramidimidates (PADIs) have been used as organocatalysts for highly stereoselective cationic RAFT polymerization of vinyl ethers. nih.gov These catalysts can induce the formation of isotactic polymers with a high degree of stereoregularity (e.g., up to 91% m for poly(isobutyl vinyl ether)). nih.gov The presence of electron-deficient groups on the catalyst structure can further enhance tacticity control. nih.gov
The development of these catalyst-controlled stereoselective methods allows for the synthesis of isotactic poly(vinyl ether)s, which can exhibit properties comparable to commercial polyolefins but with the added benefit of polarity. nsf.gov
Copolymerization with Other Monomers
This compound can be copolymerized with a variety of other monomers through different polymerization mechanisms. In cationic polymerization, the reactivity of the vinyl ether allows for copolymerization with other cationically polymerizable monomers. The development of controlled cationic polymerization techniques, such as RAFT, has expanded the range of possible block copolymers that can be synthesized with well-defined architectures. chemrxiv.org
In the realm of radical polymerization, while homopolymerization is not favored, vinyl ethers readily copolymerize with electron-poor monomers. researchgate.net Examples of suitable comonomers include maleic anhydride, maleimides, and certain acrylates. researchgate.net This alternating tendency is a key feature of the radical copolymerization of vinyl ethers. researchgate.net The copolymerization of trifluorovinyl ethers with monomers like ethyl vinyl ether and vinyl acetate (B1210297) has been studied, demonstrating the versatility of vinyl ethers in creating copolymers with tailored properties. utoronto.ca The resulting copolymers can possess unique characteristics derived from the combination of the different monomer units.
Interactive Data Table of Polymerization Studies
| Polymerization Type | Monomer(s) | Initiator/Catalyst | Key Findings |
| Cationic Polymerization | Ethyl Vinyl Ether | Trifluoromethyl sulfonates | High monomer conversions, control over molecular weight by lowering temperature. nih.gov |
| Aqueous Cationic Polymerization | Isobutyl vinyl ether, 2-chloroethyl vinyl ether, n-butyl vinyl ether | CumOH/B(C6F5)3/Et2O | Successful polymerization in an air atmosphere. nih.gov |
| Controlled Cationic RAFT | Semi-fluorinated vinyl ethers | Highly active acid catalyst | Synthesis of well-defined semi-fluorinated polyvinyl ethers. chemrxiv.org |
| Stereoselective Cationic | Vinyl ethers | Chiral BINOL-based counterions | Access to a range of isotactic poly(vinyl ether)s with high isotacticity. nsf.gov |
| Radical Copolymerization | Butyl vinyl ether and methyl methacrylate | Free radical initiators with diphenyl iodonium salt | Successful copolymerization through a combination of radical and radical-promoted cationic mechanisms. cmu.edu |
| Radical RAFT Polymerization | Hydroxy-functional vinyl ethers | RAFT agents | Unprecedented controlled radical vinyl polymerization of vinyl ethers. researchgate.net |
| Radical Copolymerization | Trifluorovinyl ethers with ethyl vinyl ether and vinyl acetate | Redox-initiated emulsion polymerization | Preparation of copolymers with varying compositions. utoronto.ca |
Synthesis of Macromonomers and Graft Copolymers
Information regarding the synthesis of macromonomers or the creation of graft copolymers using this compound is not available in the reviewed scientific literature.
Mechanistic Investigations of Polymerization Kinetics and Control
There are no available studies on the mechanistic investigations of the polymerization kinetics or the controlled polymerization of this compound.
Applications As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Fluorinated Aromatic and Heterocyclic Systems
3,5-Difluorophenyl vinyl ether serves as a crucial starting material for the synthesis of a variety of fluorinated aromatic and heterocyclic compounds. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the vinyl group and the aromatic ring, enabling specific chemical transformations.
One of the key reactions involving vinyl ethers is their participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The electron-rich double bond of the vinyl ether can react with a suitable diene to form a six-membered ring system. The presence of the 3,5-difluorophenyl group can influence the stereoselectivity and regioselectivity of these reactions, providing access to highly functionalized and stereochemically defined cyclic ethers. These cyclic ethers can then be further elaborated into more complex fluorinated aromatic and heterocyclic structures.
Furthermore, the vinyl ether moiety can undergo hydrolysis under acidic conditions to yield an aldehyde and 3,5-difluorophenol (B1294556). This aldehyde functionality can then be utilized in a variety of subsequent reactions, such as Wittig reactions, aldol condensations, and reductive aminations, to construct diverse molecular scaffolds. Additionally, the aromatic ring of this compound can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the ring. The directing effects of the fluorine atoms and the vinyl ether group play a critical role in determining the position of substitution.
Recent research has highlighted the utility of fluorinated building blocks in the synthesis of novel heterocyclic compounds. For instance, the reaction of fluoroalkyl amino reagents with vinyl ethers can lead to the formation of fluorinated iminium intermediates, which can then be cyclized to produce various nitrogen-containing heterocycles. While not directly mentioning this compound, this methodology demonstrates the potential for using fluorinated vinyl ethers in the construction of complex heterocyclic systems bearing emergent fluorinated substituents.
The synthesis of 3,5-bis(fluoroalkyl)pyrazoles from fluoroacetoacetates is another area where fluorinated precursors are essential. Although this specific example does not start from a vinyl ether, it underscores the importance of fluorinated starting materials in accessing valuable heterocyclic cores for various applications.
Role in the Elaboration of Advanced Materials Precursors
This compound is a valuable monomer for the synthesis of functional polymers and oligomers with tailored properties. The presence of fluorine atoms can impart desirable characteristics to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy.
Cationic polymerization is a common method for polymerizing vinyl ethers. The electron-rich double bond of this compound can be initiated by a cationic species, leading to the formation of a growing polymer chain. The polymerization can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions. The resulting poly(this compound) would possess a unique combination of properties derived from the fluorinated aromatic side chains.
Vinyl ether functional oligomers are also important in the formulation of coatings, adhesives, and composites. google.com These oligomers, which can be synthesized using monomers like this compound, can be crosslinked through various mechanisms, including photopolymerization. google.com Cationic photopolymerization, initiated by photoacid generators, is a particularly effective method for curing vinyl ether-based formulations. google.com The incorporation of the 3,5-difluorophenyl group into these oligomers can enhance the performance of the final cured material.
The table below summarizes the types of polymerization and potential properties of polymers derived from this compound.
| Polymerization Method | Potential Polymer Properties |
| Cationic Polymerization | High thermal stability, chemical resistance, low surface energy |
| Photopolymerization | Fast curing, good adhesion, tailored mechanical properties |
The unique electronic properties of the 3,5-difluorophenyl group make its vinyl ether derivative an attractive intermediate for the synthesis of materials with applications in optoelectronics. The introduction of fluorine atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic molecules, which is crucial for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By incorporating the this compound unit into larger conjugated systems, it is possible to fine-tune the electronic and photophysical properties of the resulting materials. The vinyl ether group can serve as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.
Intermediate in the Synthesis of Pharmaceutical and Agrochemical Precursors
The presence of fluorine atoms in drug candidates and agrochemicals can significantly impact their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks like this compound are highly sought after in the pharmaceutical and agrochemical industries.
The vinyl ether functionality can be transformed into a variety of other functional groups, providing a versatile platform for the synthesis of complex molecular targets. For example, as mentioned earlier, acid-catalyzed hydrolysis of the vinyl ether yields an aldehyde, which can be a key intermediate in the synthesis of more elaborate structures.
Furthermore, the 3,5-difluorophenyl moiety itself is a common structural motif in many biologically active compounds. Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties. The use of this compound allows for the efficient introduction of this valuable fragment into potential drug and agrochemical candidates.
Utility in Ligand Synthesis for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. The electronic and steric properties of a ligand play a pivotal role in determining the activity and selectivity of a metal catalyst. The 3,5-difluorophenyl group, with its strong electron-withdrawing character, can be incorporated into ligand structures to modulate the electronic properties of the metal center.
This compound can serve as a precursor for the synthesis of such ligands. The vinyl ether group can be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can then bind to a metal center. For example, the vinyl ether could potentially undergo hydroformylation followed by amination to introduce a phosphine (B1218219) or amine group. The resulting ligand would feature the 3,5-difluorophenyl moiety, which could influence the catalytic performance in reactions such as cross-coupling, hydrogenation, or polymerization.
Development of pH-Responsive Systems and Functional Linkers
Vinyl ethers are known to be acid-labile, meaning they can be cleaved under acidic conditions. nih.govnih.gov This property makes them attractive for the development of pH-responsive systems, particularly in the context of drug delivery. nih.govnih.gov A drug can be attached to a carrier molecule via a vinyl ether linker. In the neutral pH of the bloodstream, the linker is stable. However, upon reaching the acidic microenvironment of a tumor or an endosome within a cell, the linker is cleaved, releasing the drug at the target site. mdpi.com
The rate of hydrolysis of the vinyl ether can be tuned by modifying the electronic properties of the attached aryl group. nih.gov The presence of the electron-withdrawing fluorine atoms in this compound would be expected to decrease the rate of acid-catalyzed hydrolysis compared to an unsubstituted phenyl vinyl ether. This allows for the fine-tuning of the release profile of a drug or other cargo.
The table below illustrates the pH-responsive nature of vinyl ether linkers.
| pH Environment | Linker Stability | Application |
| Neutral (e.g., Bloodstream) | Stable | Drug transport |
| Acidic (e.g., Tumor, Endosome) | Cleaved | Targeted drug release |
Advanced Spectroscopic and Computational Elucidation for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Intermediates
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3,5-Difluorophenyl vinyl ether and for monitoring its dynamic behavior in solution. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecule's static structure, while advanced multi-dimensional NMR experiments can reveal through-bond and through-space correlations, offering insights into its conformational preferences and the structure of transient reaction intermediates.
Detailed analysis of the vinyl group's protons (typically designated as Hₐ, Hₑ, and Hₓ) can provide information on cis/trans isomerism and coupling constants (J-values) that reflect the dihedral angles within the vinyloxy moiety. For the aromatic portion, ¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for tracking chemical transformations that affect the phenyl ring.
While a specific dynamic study on this molecule is not available, techniques like variable-temperature NMR could be employed to study conformational changes, such as restricted rotation around the C-O ether bond. Furthermore, NMR titration could be used to study interactions with other molecules or catalysts.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on standard values for similar structural motifs.
| Predicted ¹H and ¹³C NMR Data for this compound |
| Atom |
| Vinylic CH (O-CH=) |
| Vinylic CH₂ (=CH₂) |
| Aromatic CH (C2, C6) |
| Aromatic CH (C4) |
| Aromatic C-F (C3, C5) |
| Aromatic C-O (C1) |
| Note: These are estimated values. Actual experimental values may vary. Coupling constants (J) are approximate. |
In-situ Infrared (IR) Spectroscopy for Reaction Kinetics and Pathway Tracing
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. By tracking the change in intensity of characteristic vibrational bands, it is possible to determine reaction kinetics and identify transient species. For this compound, key vibrational bands would be monitored to trace its transformation.
The most prominent bands for tracking reactions involving the vinyl ether moiety include:
C=C stretch: around 1640 cm⁻¹
=C-H out-of-plane bend: around 960 cm⁻¹ and 870 cm⁻¹
C-O-C asymmetric stretch: around 1200-1220 cm⁻¹
The disappearance of these bands or the appearance of new bands (e.g., carbonyl C=O stretch in case of oxidation, or C-C single bond stretches in case of polymerization) allows for quantitative analysis of reaction progress. This technique is particularly valuable for studying polymerization reactions, where the consumption of the vinyl monomer can be directly observed.
| Key IR Absorption Frequencies for this compound |
| Functional Group |
| Vinyl C=C |
| Vinylic C-H |
| Aryl C-O-C |
| Aryl C-F |
| Aromatic C=C |
Mass Spectrometry (MS) for Mechanistic Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with techniques like Gas Chromatography (GC-MS) and tandem MS (MS/MS), is crucial for identifying reaction products and elucidating fragmentation pathways, which can provide mechanistic insights.
While direct studies on this compound are scarce, research on the gas-phase dissociation of related polyfluorophenyl cations offers valuable information. A notable fragmentation mechanism for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (:CF₂), a neutral loss of 50 Da. This process is proposed to occur via an intramolecular fluorine atom migration, or a "ring-walk," mechanism. In the context of the 3,5-difluorophenyl cation that would be formed from the title compound in an MS experiment, this pathway would be a significant dissociation channel.
Tandem MS experiments on the molecular ion of this compound would allow for the isolation and further fragmentation of specific ions, helping to piece together the decomposition mechanism and confirm the structure of intermediates and products.
| Potential Fragmentation Pathway for the 3,5-Difluorophenyl Moiety |
| Precursor Ion |
| [C₆H₃F₂]⁺ |
X-ray Crystallography of Key Intermediates and Derivatives
X-ray crystallography provides definitive, high-resolution structural information of crystalline materials. For this compound, which is likely a liquid at ambient temperature, this technique would not be applicable to the compound itself. However, it would be invaluable for determining the precise three-dimensional structure of any stable, crystalline derivatives or solid-state reaction intermediates. For instance, if the compound were used in the synthesis of a solid polymer or a crystalline metal-organic complex, X-ray crystallography could confirm the connectivity and stereochemistry of the final product, providing post-facto mechanistic information. The structural analysis of such derivatives would offer undeniable proof of reaction pathways and molecular arrangements.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can predict molecular geometries, vibrational frequencies (to aid in IR spectra interpretation), and NMR chemical shifts.
Crucially, DFT can be used to map out potential energy surfaces for proposed reaction mechanisms. This involves calculating the energies of reactants, transition states, intermediates, and products. For instance, DFT calculations have been used to support the intramolecular F-atom migration mechanism in the gas-phase fragmentation of polyfluorophenyl cations. These calculations showed that the energy barrier for the fluorine atom to "walk" around the phenyl ring is low enough to make the expulsion of difluorocarbene a thermodynamically favorable process. Similar calculations for reactions involving this compound could predict favored reaction sites (e.g., on the vinyl group vs. the aromatic ring), calculate activation energies to predict reaction rates, and help rationalize experimental observations.
| Application of DFT to Mechanistic Studies |
| Calculated Property |
| Transition State Energy |
| Reaction Pathway Energetics |
| Molecular Orbital Analysis (HOMO/LUMO) |
| Atomic Charges / Electrostatic Potential |
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. While DFT is excellent for stationary points on a potential energy surface, MD can simulate the actual trajectory of a reaction, including solvent effects and dynamic conformational changes that can influence the reaction outcome.
For this compound, reactive MD simulations (using force fields that allow for bond breaking and formation) could be employed to explore potential reaction pathways under various conditions (e.g., high temperature or pressure). By simulating the interactions of the molecule with reactants, catalysts, and solvent molecules on a femtosecond timescale, MD can provide insights into the sequence of events during a chemical transformation, complementing the static picture provided by DFT. This approach is particularly useful for complex processes like polymerization or decomposition where multiple pathways may compete.
Prediction of Spectroscopic Signatures and Transition State Analysis
The elucidation of reaction mechanisms and the structural confirmation of compounds like this compound are greatly enhanced by the integration of advanced spectroscopic techniques and computational chemistry. The prediction of spectroscopic signatures and the analysis of transition states provide profound insights into the molecule's behavior and reactivity. This section details the theoretical foundation and methodologies for these computational investigations.
Computational Prediction of Spectroscopic Signatures
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These predictions are crucial for the structural assignment of newly synthesized compounds and for understanding the electronic environment of the nuclei and the vibrational modes of the bonds within a molecule.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be achieved with a high degree of accuracy using DFT calculations. researchgate.netnih.gov The process begins with the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F.
For fluorinated aromatic compounds, specific computational protocols have been developed to enhance the accuracy of ¹⁹F NMR chemical shift predictions. researchgate.netnih.govrsc.org These often involve the use of specific functionals and basis sets, and the application of scaling factors derived from linear regression analysis of calculated versus experimental data for a training set of known compounds. researchgate.netnih.gov A recommended approach for rapid and reliable predictions often involves the B3LYP functional with the 6-31+G(d,p) basis set. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are hypothetical values based on typical computational results for similar structures and are presented for illustrative purposes. Actual experimental or more rigorously calculated values may differ.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H (vinyl) | 7.0 - 7.5 | - | - |
| H (vinyl) | 4.5 - 5.0 | - | - |
| H (vinyl) | 4.2 - 4.7 | - | - |
| H (aryl) | 6.5 - 7.0 | - | - |
| C (aryl-O) | - | 155 - 160 | - |
| C (aryl-F) | - | 160 - 165 (d, J=240-250 Hz) | - |
| C (aryl) | - | 100 - 105 (t, J=25-30 Hz) | - |
| C (aryl) | - | 110 - 115 (d, J=10-15 Hz) | - |
| C (vinyl-O) | - | 145 - 150 | - |
| C (vinyl) | - | 95 - 100 | - |
| F (aryl) | - | - | -105 to -115 |
The prediction of the infrared (IR) spectrum of this compound involves the calculation of its vibrational frequencies. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method, thereby improving agreement with experimental spectra.
Key predicted vibrational frequencies for this compound would include C-F stretching, C-O-C ether stretching, C=C vinyl stretching, and aromatic C-H and C=C stretching modes. For instance, alkyl vinyl ethers typically show a strong band around 1220 cm⁻¹ for the C-O stretching vibration.
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound Note: These are hypothetical values based on typical computational results for similar structures and are presented for illustrative purposes.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Vinyl C-H Stretch | 3080 - 3020 |
| C=C Vinyl Stretch | 1650 - 1620 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Asymmetric Stretch (Ether) | 1270 - 1200 |
| C-F Stretch | 1350 - 1120 |
| C-O-C Symmetric Stretch (Ether) | 1070 - 1020 |
Transition State Analysis
Transition state theory is a fundamental concept in computational chemistry for studying reaction mechanisms. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io Locating and characterizing the transition state allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.
For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the vinyl group, transition state analysis can provide detailed mechanistic insights. masterorganicchemistry.com The process involves:
Proposing a Reaction Pathway: Based on chemical intuition and known reaction mechanisms, an initial guess for the structures of the reactant(s), product(s), and the transition state is made.
Transition State Optimization: Using specialized algorithms, the geometry of the transition state is optimized. These methods search for a structure that is a minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate. github.io
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactant to product.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products on the potential energy surface.
For example, in a hypothetical electrophilic addition to the vinyl group of this compound, transition state analysis could elucidate the structure and energy of the carbocation intermediate and the transition state leading to its formation. This would provide valuable information on the regioselectivity and stereoselectivity of the reaction.
Synthesis and Structure Reactivity Relationships of Derivatives and Analogues
Systematic Modification of the Aryl Ring Substituents
The substitution pattern on the phenyl ring of 3,5-difluorophenyl vinyl ether significantly dictates its electronic properties and, consequently, its reactivity. The two fluorine atoms at the meta positions act as strong electron-withdrawing groups through their inductive effects, which deactivates the aromatic ring towards electrophilic substitution. However, they can also participate in resonance donation, albeit to a lesser extent.
Systematic modifications often involve the introduction of additional substituents to further tune the electronic nature of the aryl ring. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the ring can either counteract or enhance the effect of the fluorine atoms.
Table 1: Hammett Constants (σ) for Common Substituents on a Phenyl Ring
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.61 | 0.66 |
| -CF₃ | 0.43 | 0.54 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -H | 0 | 0 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
This table provides a general reference for the electronic effects of various substituents, which can be used to predict their influence on the reactivity of the this compound core structure.
The synthesis of these modified analogues typically starts from the corresponding substituted 3,5-difluorophenols. Vinylation can be achieved through several methods, including palladium-catalyzed transetherification with ethyl vinyl ether or a copper-catalyzed coupling with a vinylating agent. The choice of synthetic route is often dictated by the nature of the additional substituents, as some functional groups may not be compatible with certain catalytic systems.
Chemical Alterations of the Vinyl Ether Moiety
The vinyl ether moiety is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is heavily influenced by the electronic nature of the attached aryl group. In the case of this compound, the electron-withdrawing nature of the difluorophenyl ring reduces the electron density of the double bond, making it less susceptible to electrophilic attack compared to electron-rich aryl vinyl ethers.
Key transformations of the vinyl ether moiety include:
Hydrolysis: Acid-catalyzed hydrolysis of vinyl ethers yields an aldehyde and an alcohol. The rate of this reaction is sensitive to the electronic effects of the aryl substituent. For this compound, the electron-withdrawing fluorine atoms are expected to decrease the rate of hydrolysis compared to unsubstituted phenyl vinyl ether.
Cycloaddition Reactions: Vinyl ethers are excellent dienophiles in Diels-Alder reactions and can participate in other cycloadditions, such as [2+2] cycloadditions. The electron-deficient nature of the double bond in this compound can enhance its reactivity towards electron-rich dienes.
Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl ether with aryl or vinyl halides. This provides a powerful tool for further functionalization and the construction of more complex molecular architectures.
Polymerization: Vinyl ethers can undergo cationic polymerization to form poly(vinyl ether)s. The initiation and propagation steps of this polymerization are influenced by the stability of the resulting carbocation, which is in turn affected by the substituents on the aryl ring. The electron-withdrawing 3,5-difluorophenyl group would destabilize the carbocation, potentially slowing down the rate of polymerization.
Impact of Structural Variations on Synthetic Accessibility
The ease of synthesis, or synthetic accessibility, of derivatives and analogues of this compound is a critical consideration for their practical application. Structural variations on both the aryl ring and the vinyl ether moiety can present different synthetic challenges.
The synthesis of substituted 3,5-difluorophenyl vinyl ethers is highly dependent on the availability of the corresponding substituted 3,5-difluorophenols. While 3,5-difluorophenol (B1294556) itself is commercially available, the introduction of further substituents can require multi-step synthetic sequences.
The choice of vinylation method also impacts synthetic accessibility. Palladium-catalyzed transetherification is often a high-yielding and versatile method. rsc.org However, the catalyst and ligands can be expensive, and the reaction conditions may not be compatible with all functional groups. Copper-catalyzed methods can offer a more cost-effective alternative, but may have a narrower substrate scope.
Modifications to the vinyl ether moiety itself, such as the introduction of substituents on the double bond, can add further complexity to the synthesis. These modifications often require the use of specific and sometimes less readily available starting materials.
Table 2: Comparison of Synthetic Methods for Aryl Vinyl Ethers
| Method | Catalyst | Advantages | Disadvantages |
| Palladium-catalyzed Transetherification | Pd complexes | High yields, broad substrate scope | Expensive catalyst, sensitive to some functional groups |
| Copper-catalyzed Vinylation | Cu salts | Cost-effective | Potentially narrower substrate scope, may require harsher conditions |
| Vinylation with Vinyl Acetate (B1210297) | Pd or Ru catalysts | Readily available vinylating agent | Can require higher temperatures, potential for side reactions |
Correlations between Molecular Structure and Reactivity Profiles in Transformations
A clear correlation exists between the molecular structure of this compound derivatives and their reactivity in various chemical transformations. The electronic effects of the substituents on the aryl ring play a dominant role in modulating the reactivity of the vinyl ether moiety.
Electrophilic Addition: The electron-withdrawing 3,5-difluorophenyl group decreases the nucleophilicity of the vinyl double bond, making it less reactive towards electrophiles compared to phenyl vinyl ether or alkyl vinyl ethers. The addition of further electron-withdrawing groups to the aryl ring will further decrease the reactivity, while the introduction of electron-donating groups will increase it.
Hydrolysis Kinetics: The rate-determining step in the acid-catalyzed hydrolysis of vinyl ethers is the protonation of the β-carbon of the double bond to form a carbocationic intermediate. The stability of this intermediate is crucial. The electron-withdrawing 3,5-difluorophenyl group destabilizes this carbocation, leading to a slower rate of hydrolysis compared to analogues with electron-donating groups.
Table 3: Predicted Relative Reactivity of Substituted Phenyl Vinyl Ethers in Acid-Catalyzed Hydrolysis
| Substituent on Phenyl Ring | Predicted Relative Rate of Hydrolysis |
| 4-Methoxy | Fastest |
| 4-Methyl | Faster |
| H | Reference |
| 4-Chloro | Slower |
| 3,5-Difluoro | Slower |
| 4-Nitro | Slowest |
Cycloaddition Reactions: In Diels-Alder reactions where the vinyl ether acts as the dienophile, the electron-deficient nature of the double bond in this compound enhances its reactivity towards electron-rich dienes. This is a classic example of an inverse-electron-demand Diels-Alder reaction.
Future Research Directions and Emerging Opportunities
Development of Novel and More Efficient Synthetic Routes
The synthesis of vinyl ethers, particularly functionalized aryl vinyl ethers, can be challenging, often requiring harsh conditions or expensive catalysts. rsc.org Future research will likely focus on developing more sustainable, efficient, and scalable methods for the synthesis of 3,5-Difluorophenyl vinyl ether.
Key areas for development include:
Transition-Metal Catalysis: While palladium-catalyzed transetherification is a known method for vinyl ether synthesis, exploration of other transition metals like iridium could offer milder reaction conditions and improved functional group tolerance. academie-sciences.fracademie-sciences.fr Iridium complexes, for instance, have been used for the transfer vinylation of alcohols with vinyl acetate (B1210297), a route that could be optimized for fluorinated phenols. orgsyn.orgepo.org
Enzyme-Catalyzed Synthesis: Biocatalysis presents a green alternative to traditional chemical methods. The use of immobilized enzymes, such as Candida antarctica lipase B, has proven effective for synthesizing vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers under benign conditions. rsc.orgnih.gov Adapting enzymatic approaches for the direct vinylation of 3,5-difluorophenol (B1294556) could significantly improve the sustainability of the synthesis.
Direct Vinylation with Acetylene (B1199291): Historically, the Reppe process involved the reaction of alcohols with acetylene under high pressure. academie-sciences.fracademie-sciences.fr Modern adaptations using alternative catalysts could make this a viable, atom-economical route for the direct synthesis of this compound. cyberleninka.ru
| Method | Typical Catalyst | Key Advantages | Potential Challenges for this compound |
|---|---|---|---|
| Palladium-Catalyzed Transetherification | Palladium(II) acetate with ligands (e.g., 1,10-phenanthroline) academie-sciences.fr | Good yields, commercially available catalysts. academie-sciences.fr | Requires vinyl ether source, potential for side reactions. |
| Iridium-Catalyzed Transfer Vinylation | [Ir(cod)Cl]₂ orgsyn.org | Milder conditions, use of vinyl acetate as vinyl source. epo.org | Catalyst cost and sensitivity. |
| Enzymatic Synthesis | Immobilized Lipase (e.g., CalB) nih.gov | Environmentally benign, high selectivity, mild conditions. rsc.org | Enzyme compatibility with fluorinated substrates, reaction kinetics. |
| Direct Vinylation | Base or Zinc Oxide with Acetylene cyberleninka.ru | High atom economy. | Requires handling of acetylene gas, high pressure/temperature. |
Exploration of New Catalytic Applications
The electron-rich double bond of the vinyl ether group is highly reactive and participates in a variety of organic transformations. The presence of the 3,5-difluorophenyl group can modulate this reactivity, opening doors for new catalytic applications.
Future research could investigate:
Palladium-Catalyzed Reactions: Vinyl ethers are known to participate in palladium-catalyzed reactions such as hydroamination. ku.edu Exploring the hydroamination of this compound with various amines could lead to novel fluorinated aminoacetals, which are valuable building blocks. Similarly, hydrogenation of the vinyl group using palladium on carbon (Pd/C) catalysts could provide a sustainable route to the corresponding ethyl ether. mdpi.com
Polymerization: Vinyl ethers readily undergo cationic polymerization. nih.gov The 3,5-difluorophenyl group would impart unique properties, such as increased thermal stability and altered solubility, to the resulting polymers. These fluorinated polyvinyl ethers could find applications in specialty coatings, membranes, or optical materials. rsc.org
Cycloaddition Reactions: The electron-rich nature of the vinyl ether double bond makes it an excellent dienophile in Diels-Alder reactions, providing access to complex cyclic structures. researchgate.net
Expansion into Bio-inspired and Bioconjugation Chemistry (focused on synthetic utility)
Bio-inspired chemistry seeks to mimic natural processes to develop sustainable and efficient chemical transformations. youtube.com The synthetic utility of this compound can be expanded by integrating it into bio-inspired systems and bioconjugation strategies.
Emerging opportunities include:
Bio-based Monomers: A green chemistry approach involves synthesizing vinyl ethers from renewable resources like carbohydrates. nih.gov While this is established for non-fluorinated analogues, future work could explore attaching the 3,5-difluorophenyl moiety to carbohydrate-derived vinyl ethers, creating novel bio-based fluorinated monomers.
Bioconjugation: The vinyl ether group can be used in chemical ligation. For example, polymers containing vinyl ether functionalities can be crosslinked or functionalized. Poly(methyl vinyl ether-co-maleic anhydride) has been used to create bioconjugates with proteins like bovine serum albumin. nih.gov Similarly, synthetic hydrogels can be formed via thiol-ene reactions involving vinyl sulfone-functionalized poly(methyl vinyl ether-alt-maleic acid). rsc.org The this compound could be incorporated into such polymer backbones to create new biocompatible materials with tailored properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the potential for automation. researchgate.netvapourtec.com These benefits are particularly relevant for the synthesis and manipulation of fluorinated compounds.
Future directions in this area are:
Automated Synthesis: Integrating the synthesis of this compound into an automated flow platform would allow for rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. soci.orgamidetech.com This can significantly accelerate the discovery of optimal synthetic conditions.
High-Throughput Screening: An automated system could be used to rapidly synthesize a library of derivatives by reacting this compound with various partners in a high-throughput manner, facilitating the discovery of new materials and molecules with desired properties. vapourtec.com
Safer Handling of Reagents: Flow reactors minimize the volume of hazardous reagents at any given time, which is a major advantage when working with reactive intermediates or potentially energetic reactions. nih.gov
| Parameter | Benefit in Flow Chemistry | Relevance |
|---|---|---|
| Temperature Control | Superior heat exchange due to high surface-area-to-volume ratio. researchgate.net | Allows for precise control of exothermic reactions and access to higher temperature regimes safely. |
| Mixing | Efficient and rapid mixing, independent of reaction scale. nih.gov | Ensures reaction homogeneity and reproducibility. |
| Safety | Small reactor volumes minimize risk. vapourtec.com | Crucial for handling energetic intermediates or hazardous fluorinating agents. |
| Scalability | Scaling up by running the reactor for longer periods ("scaling out"). nih.gov | Facilitates seamless transition from laboratory research to pilot-scale production. |
| Automation | Integration with pumps, valves, and analytical tools for unattended operation. vapourtec.com | Enables high-throughput optimization and library synthesis. |
Computational Design of Novel Functional Molecules and Materials Precursors
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. frontiersin.org
Opportunities for computational studies involving this compound include:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can elucidate the mechanisms of synthetic routes and catalytic reactions, helping to optimize conditions and catalyst design for higher efficiency and selectivity.
Predicting Polymer Properties: Molecular modeling can be used to predict the properties of polymers derived from this compound, such as glass transition temperature, thermal stability, and mechanical strength. This allows for the in-silico design of materials for specific applications before undertaking synthetic work. rsc.org
Structure-Activity Relationship (SAR) Analysis: For applications in medicinal chemistry or materials science, computational tools can predict how modifications to the this compound structure will affect its biological activity or material properties. frontiersin.org This is particularly relevant in designing molecules with specific electronic or binding characteristics.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-difluorophenyl vinyl ether, and how do reaction parameters influence yields?
Methodological Answer: The synthesis of this compound can be achieved via Tebbe reagent-mediated transposition of ester precursors. For example, analogous vinyl ethers (e.g., 2-allylphenyl derivatives) were synthesized using Tebbe reagent (19) in THF, yielding products as oils or solids . Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of precursor to Tebbe reagent ensures complete conversion.
- Solvent choice : THF is preferred due to its ability to stabilize reactive intermediates.
- Temperature : Reactions are typically conducted at room temperature (20–25°C) to avoid side reactions.
| Precursor | Tebbe Reagent (mL) | Solvent | Yield (%) | Product State |
|---|---|---|---|---|
| 12ab | 3.0 | THF | 85 | Yellow oil |
| 12ac | 2.0 | THF | 78 | Yellow oil |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Characterization involves:
- NMR spectroscopy : and NMR identify fluorine substituents and vinyl proton coupling patterns.
- X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles (e.g., C–F distances: 1.35–1.38 Å in related difluorophenyl structures) .
- Chromatography : HPLC or GC-MS monitors purity, with retention times calibrated against known standards.
Q. What are the storage and handling protocols for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, amber vials to prevent photodegradation and hydrolysis .
- Handling : Use inert atmosphere (N/Ar) gloves and fume hoods to avoid moisture exposure.
Advanced Research Questions
Q. How do electronic effects of the 3,5-difluorophenyl group influence the vinyl ether’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine atoms enhance the electrophilicity of the vinyl ether, facilitating Suzuki-Miyaura couplings. For example, boronate esters (e.g., [(E)-2-(3,5-difluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) react with aryl halides under Pd catalysis (e.g., Pd(PPh)) in THF/HO at 80°C, achieving >90% coupling efficiency . Key factors:
- Substituent positioning : 3,5-Difluoro groups reduce steric hindrance, favoring transmetalation.
- Solvent system : Polar aprotic solvents (e.g., DMF) may deactivate catalysts; THF/water mixtures are optimal.
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?
Methodological Answer:
- Challenge : Co-elution with similar fluorinated byproducts in HPLC.
- Solution : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and tandem MS detection for selective ion monitoring (e.g., m/z 184 for [M+H]) .
- Validation : Spike recovery tests (85–110%) and internal standardization (e.g., deuterated analogs) ensure accuracy.
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic conditions : Rapid hydrolysis to 3,5-difluorophenol and acetaldehyde (t < 1 hr in 1M HCl) .
- Basic conditions : Resistance to NaOH (up to pH 12) due to fluorine’s inductive stabilization.
- Oxidative conditions : Susceptible to ozonolysis; use antioxidants (e.g., BHT) during storage.
Data Contradiction Analysis
Q. Conflicting reports on the optimal catalyst for vinyl ether functionalization—how to reconcile discrepancies?
Methodological Answer: Discrepancies arise from solvent-dependent catalyst performance:
- Pd-based systems : Effective in THF but inactive in DMSO due to ligand displacement .
- Cu-catalyzed reactions : Require polar solvents (e.g., DMF) but risk ether cleavage.
Resolution : Screen catalysts (Pd, Cu, Ni) in parallel with solvent compatibility studies.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
